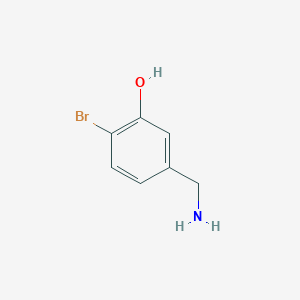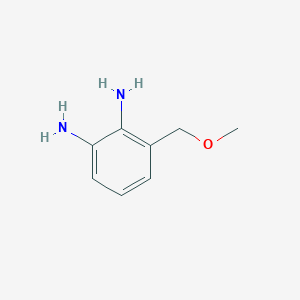
2H-Pyran, 2-(4-bromophenyl)tetrahydro-
Descripción general
Descripción
2H-Pyran, 2-(4-bromophenyl)tetrahydro-, also known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a halogenated heterocycle . It is used as a building block in organic synthesis . The molecular formula is C11H13BrO2 .
Synthesis Analysis
This compound can be used to produce 4-bromo-phenol at a temperature of 20°C . It may also be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is C11H13BrO2 . The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da .Chemical Reactions Analysis
As a halogenated heterocycle, this compound is used as a building block in organic synthesis . It can be used to produce 4-bromo-phenol at a temperature of 20°C .Physical And Chemical Properties Analysis
The compound is a white to light yellow powder or crystal . It has a melting point of 55°C to 58°C . It is slightly soluble in water . The InChI Key is MXDQGXMBJCGRCB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Complexation Reactions
A study explored the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and its reactions with iodine and various metal ions. The research highlighted the ligand's ability to coordinate through Te with metals like Ru(II), Cu(I), and Hg(II), providing insights into the structural and electronic properties of the resulting complexes. This work extends the application of such compounds in coordination chemistry and potential catalytic processes (Singh et al., 2001).
Molecular Structure Analysis
The molecular structure of r‐2,c‐6‐Bis(4‐bromophenyl)‐t‐3,t‐5‐dimethyltetrahydropyran‐4‐one was determined, showcasing the compound's chair conformation and the equatorial disposition of methyl and p-bromophenyl groups. The study's findings on intermolecular interactions and the resulting structural arrangement contribute to the understanding of such compounds' molecular geometries and potential intermolecular forces in the solid state (Parthiban et al., 2007).
Educational Applications in Organic Synthesis
An educational research project involved the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly multicomponent reaction, demonstrating the compound's utility in organic synthesis education and research. This project not only provides a practical application for students but also showcases the potential of such compounds in green chemistry and sustainable organic synthesis practices (Dintzner et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDUWUHBPGDZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran, 2-(4-bromophenyl)tetrahydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



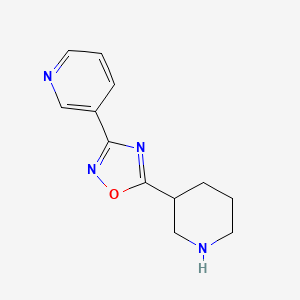

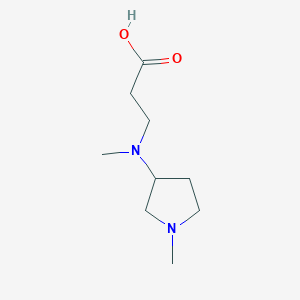
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3302297.png)
![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)
![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)
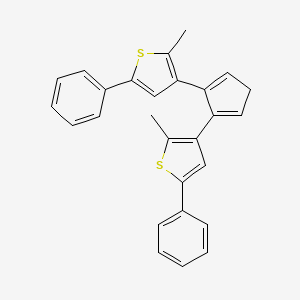

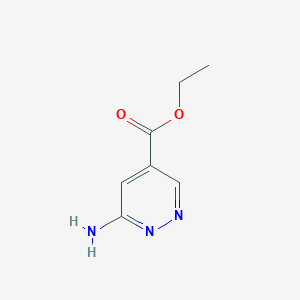
![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3302333.png)
![5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3302335.png)
